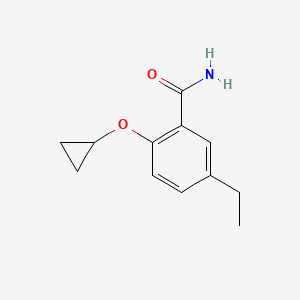

2-Cyclopropoxy-5-ethylbenzamide

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-cyclopropyloxy-5-ethylbenzamide |

InChI |

InChI=1S/C12H15NO2/c1-2-8-3-6-11(15-9-4-5-9)10(7-8)12(13)14/h3,6-7,9H,2,4-5H2,1H3,(H2,13,14) |

InChI Key |

IYVKQXLNHLGRSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CC2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Cyclopropoxy 5 Ethylbenzamide and Analogues

Retrosynthetic Analysis of 2-Cyclopropoxy-5-ethylbenzamide

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The most apparent disconnection is at the amide bond, separating the molecule into a 2-cyclopropoxy-5-ethylbenzoic acid derivative and ammonia (B1221849) or a related amine source. This approach is central to many benzamide (B126) syntheses.

Another strategic disconnection involves the ether linkage, suggesting a route starting from a 2-hydroxy-5-ethylbenzamide and a cyclopropylating agent. Furthermore, the ethyl group on the benzene (B151609) ring could be introduced at various stages of the synthesis, for instance, via Friedel-Crafts acylation followed by reduction, or by starting with a commercially available ethyl-substituted phenol (B47542) or benzoic acid derivative.

The primary retrosynthetic pathways can be summarized as follows:

Amide Bond Disconnection: this compound <=> 2-Cyclopropoxy-5-ethylbenzoic acid + Ammonia

Ether Bond Disconnection: this compound <=> 2-Hydroxy-5-ethylbenzamide + Cyclopropyl (B3062369) halide/tosylate

Carbon-Carbon Bond Disconnection: 5-Ethyl group introduction at an earlier stage.

Approaches to Benzamide Formation

The formation of the benzamide moiety is a critical step in the synthesis of the target molecule. Several methods, ranging from classical to more advanced techniques, can be employed for this transformation.

Amide Coupling Reactions

The reaction of a carboxylic acid with an amine is the most common method for forming an amide bond. numberanalytics.com This can be achieved through direct amidation or by activating the carboxylic acid.

Traditional methods for amide bond formation often involve the use of coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. numberanalytics.com These reagents are widely used due to their reliability and effectiveness.

| Coupling Reagent | Description | By-product |

| Dicyclohexylcarbodiimide (DCC) | A widely used and cost-effective dehydrating agent for amide and ester synthesis. numberanalytics.comresearchgate.net | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide (B86325) that allows for easy removal of the urea (B33335) by-product through aqueous extraction. numberanalytics.com | Water-soluble urea derivative |

| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Converts carboxylic acids to highly reactive acid chlorides, which readily react with amines. numberanalytics.com | SO₂ + HCl or CO + CO₂ + HCl |

| Benzotriazole-based reagents (e.g., HOBt, HATU) | Often used in conjunction with carbodiimides to suppress side reactions and reduce racemization in chiral substrates. | - |

In recent years, more advanced and often milder methods for amide bond formation have been developed to address the limitations of classical reagents, such as the generation of stoichiometric by-products and harsh reaction conditions. unimi.it

These advanced methods include:

Catalytic Amidation: This approach utilizes catalysts, such as transition metals or enzymes, to facilitate the amide bond formation, often under milder conditions and with higher efficiency. numberanalytics.comnumberanalytics.com

Microwave-Assisted Amidation: The use of microwave irradiation can significantly accelerate amide formation reactions. numberanalytics.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and safety for amide synthesis. numberanalytics.com

Organocatalysis: Small organic molecules can be used to catalyze amide bond formation, offering a metal-free alternative. numberanalytics.com

Biocatalysis: Enzymes like lipases and amidases provide a highly selective and environmentally friendly route to amides. numberanalytics.comnih.gov

Oxidative Amidation Processes

Oxidative amidation has emerged as a powerful alternative for the synthesis of amides, directly from aldehydes or alcohols, thus avoiding the need for pre-formed carboxylic acids. unimi.it This approach often involves the in situ generation of an active acylating species.

Several oxidative systems have been developed:

Metal-Catalyzed Oxidative Amidation: Copper catalysts, in conjunction with an oxidant like tert-butyl hydroperoxide, can efficiently mediate the oxidative amidation of aldehydes with amine hydrochlorides. organic-chemistry.orgorganic-chemistry.org

Oxone as an Oxidant: Potassium peroxymonosulfate (B1194676) (Oxone) has been used as an environmentally friendly oxidant for the synthesis of aromatic benzamides from aldehydes and anilines under solvent-free, mechanochemical conditions. researchgate.net

One-Pot Procedures: Methods have been developed for the direct conversion of aldehydes to amides in a one-pot process, often involving the in-situ formation of reactive intermediates like nitrile imines which then undergo oxidation and acylation. nih.govacs.org

Chemo-selective Synthesis Routes

Chemo-selectivity is crucial when dealing with multifunctional molecules. In the context of this compound synthesis, this could involve selectively reacting one functional group in the presence of others. For instance, in a molecule containing both a hydroxyl and a carboxylic acid group, a selective amidation of the carboxylic acid without affecting the hydroxyl group would be a key chemo-selective step.

Recent developments in catalysis have enabled highly chemo-selective transformations. For example, dual photoredox/nickel catalytic systems have been developed for the divergent C(sp²)–C(sp²) and C(sp²)–N bond formations between aryl halides and formamide, allowing for the selective synthesis of either benzamides or N-arylformamides by tuning the photocatalyst and base. acs.org Such strategies could be adapted for the synthesis of complex benzamide analogues.

Synthetic Strategies for this compound and Its Analogs

The synthesis of complex molecules like this compound requires careful strategic planning to efficiently assemble the substituted aromatic core. This involves the precise introduction of three distinct functional groups—a cyclopropoxy group, an ethyl group, and a benzamide moiety—onto a benzene ring. The following sections detail the methodologies and strategies for constructing this molecule and its analogs, focusing on the introduction of the key cyclopropoxy and ethyl substituents and providing a comparative analysis of potential synthetic routes.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of 2-Cyclopropoxy-5-ethylbenzamide can be achieved.

Proton (¹H) NMR Applications

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The cyclopropoxy group would exhibit more complex multiplets in the upfield region, with the methine proton appearing as a multiplet and the non-equivalent methylene protons also showing as multiplets. The amide protons (-CONH₂) would likely appear as two broad singlets, due to restricted rotation around the C-N bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplets |

| Amide (-CONH₂) | 5.5 - 7.5 | Broad Singlets |

| Cyclopropoxy-CH | 3.8 - 4.2 | Multiplet |

| Ethyl (-CH₂) | 2.5 - 2.8 | Quartet |

| Ethyl (-CH₃) | 1.1 - 1.4 | Triplet |

| Cyclopropoxy-CH₂ | 0.6 - 1.0 | Multiplets |

Note: These are predicted values and actual experimental values may vary.

Carbon-13 (¹³C) NMR Applications

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 165-175 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen of the cyclopropoxy group being the most downfield among them. The carbons of the ethyl and cyclopropoxy groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Amide (C=O) | 165 - 175 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-C | 110 - 140 |

| Cyclopropoxy-CH | 55 - 65 |

| Ethyl (-CH₂) | 25 - 35 |

| Ethyl (-CH₃) | 10 - 20 |

| Cyclopropoxy-CH₂ | 5 - 15 |

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and between the various protons of the cyclopropyl (B3062369) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₅NO₂). The calculated exact mass can be compared to the experimentally measured mass to confirm the compound's identity and purity.

Table 3: HRMS Data for this compound

| Formula | Calculated Exact Mass |

| C₁₂H₁₅NO₂ | 205.1103 |

Note: The experimental value from an HRMS measurement would be expected to be very close to this calculated value.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in Complex Mixture Analysis

In scenarios where this compound is part of a complex mixture, such as in reaction monitoring or impurity profiling, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are employed. These methods first separate the components of the mixture chromatographically before they are introduced into the mass spectrometer for detection and identification. The fragmentation pattern (MS/MS spectrum) of the compound, obtained by inducing fragmentation of the parent ion, can serve as a fingerprint for its identification in complex matrices.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. researchgate.net While no specific spectra for this compound are publicly available, the expected characteristic absorption and scattering bands can be inferred from the analysis of its constituent functional groups: the cyclopropoxy group, the ethyl group, the amide group, and the substituted benzene ring.

Expected Vibrational Modes:

The IR and Raman spectra are anticipated to show a variety of characteristic peaks that confirm the presence of the key functional moieties. For the amide group , a strong C=O stretching vibration is expected in the IR spectrum, typically between 1630 and 1695 cm⁻¹. The N-H stretching of the primary amide (-CONH₂) should produce two bands in the region of 3100-3500 cm⁻¹. researchgate.net

The cyclopropyl group has characteristic C-H stretching vibrations that appear at higher frequencies (around 3100-3000 cm⁻¹) than those of alkyl groups due to the increased s-character of the C-H bonds. researchgate.net A distinctive "breathing" mode of the cyclopropane (B1198618) ring is also expected.

The ethyl group will contribute C-H stretching vibrations in the 2850-2960 cm⁻¹ range. docbrown.info Bending vibrations for the methyl and methylene groups will also be present in the fingerprint region.

The 1,2,4-trisubstituted benzene ring will exhibit characteristic C-H and C=C stretching vibrations. Aromatic C-H stretching bands are typically found between 3000 and 3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. nih.gov Out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ range can be indicative of the substitution pattern.

The table below summarizes the expected vibrational frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | N-H Stretch | 3100-3500 | IR, Raman |

| Amide | C=O Stretch | 1630-1695 | IR |

| Cyclopropyl | C-H Stretch | 3000-3100 | IR, Raman |

| Aromatic Ring | C-H Stretch | 3000-3100 | IR, Raman |

| Ethyl Group | C-H Stretch | 2850-2960 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450-1600 | IR, Raman |

This table is generated based on typical vibrational frequencies for the respective functional groups and is predictive for this compound.

The complementary nature of IR and Raman spectroscopy is crucial; for instance, the C=O stretch is typically strong in the IR spectrum, while aromatic ring vibrations often show strong signals in the Raman spectrum. longdom.org A combined analysis would provide a comprehensive vibrational profile of the molecule.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions. nih.gov Although a crystal structure for this compound has not been reported, insights into its likely solid-state conformation can be drawn from studies on structurally similar compounds.

Research on other substituted benzamides reveals that the crystal packing is often dominated by hydrogen bonding between the amide N-H and C=O groups of adjacent molecules, forming chains or dimeric structures. missouri.edu The presence of the ethyl group at the 5-position and the cyclopropoxy group at the 2-position will sterically influence the dihedral angle between the benzene ring and the amide group.

Studies on cyclopropyl-substituted aromatic rings, such as in 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, have shown that the cyclopropyl group typically adopts a bisected conformation relative to the plane of the aromatic ring to maximize orbital overlap. researchgate.netresearchgate.net In this conformation, the C-H bond of the cyclopropyl carbon attached to the ring is nearly coplanar with the aromatic ring. It is highly probable that the cyclopropoxy group in this compound would adopt a similar orientation.

The table below presents hypothetical crystallographic data for this compound, based on common crystal systems for organic molecules of similar size and complexity.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

This table presents hypothetical data based on common values for similar organic compounds and is for illustrative purposes only.

A definitive crystal structure would be invaluable for understanding the molecule's conformation and the non-covalent interactions that govern its solid-state properties.

Other Advanced Techniques for Material Characterization

Beyond vibrational spectroscopy and X-ray diffraction, a suite of other advanced techniques can provide further characterization of this compound.

X-ray Photoelectron Spectroscopy (XPS) : This surface-sensitive technique provides information on the elemental composition and chemical states of the atoms on the surface of a material. mdpi.com An XPS analysis of this compound would be expected to show peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks could differentiate between the carbon atoms in the ethyl, cyclopropyl, and aromatic environments, as well as the different chemical states of oxygen in the cyclopropoxy and amide groups.

Scanning Electron Microscopy (SEM) : SEM is used to visualize the surface morphology and topography of a solid sample with high resolution. For a crystalline sample of this compound, SEM could reveal the crystal habit (shape), size distribution, and surface features.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) : AFM can provide three-dimensional surface topography at the nanoscale, while TEM can be used to image the internal structure of materials. For a crystalline organic material, these techniques could potentially be used to study crystal growth mechanisms or identify defects.

The combination of these techniques provides a multi-faceted understanding of a compound's structure, from the atomic level to the bulk material properties. nih.gov

Mechanistic Investigations of Chemical Transformations and Reactivity

Reaction Mechanism Studies of Amide Formation

The formation of the amide bond in 2-Cyclopropoxy-5-ethylbenzamide is a critical transformation. Generally, the synthesis of benzamides can be achieved through the reaction of a benzoic acid derivative with an amine. A common method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

One plausible pathway for the synthesis of this compound involves the conversion of 2-cyclopropoxy-5-ethylbenzoic acid into a more reactive species, such as an acyl chloride or an activated ester. This is then followed by the reaction with ammonia (B1221849) or an ammonia equivalent.

Table 1: Proposed Key Steps in the Amide Formation of this compound

| Step | Description |

| 1. Activation | The carboxylic acid (2-cyclopropoxy-5-ethylbenzoic acid) is activated, for example, by reacting with a chlorinating agent like thionyl chloride to form the corresponding acyl chloride. |

| 2. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the activated acyl chloride. |

| 3. Tetrahedral Intermediate | A tetrahedral intermediate is formed. |

| 4. Elimination | The leaving group (e.g., chloride ion) is eliminated, and the carbonyl group is reformed. |

| 5. Deprotonation | A base removes a proton from the nitrogen atom, yielding the final amide product, this compound. |

The reaction kinetics are typically second order, being first order with respect to both the activated carboxylic acid derivative and the amine. The polarity of the solvent can influence the reaction rate, with polar aprotic solvents often favoring the reaction by stabilizing the charged intermediates. researchgate.net

Understanding Reactivity of the Cyclopropoxy Group

The cyclopropoxy group, a three-membered ring attached to an oxygen atom, imparts unique reactivity to the molecule due to its significant ring strain, estimated to be over 100 kJ/mol. nih.gov This strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under certain conditions.

The reactivity of the cyclopropoxy group is influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the benzamide (B126) group is an electron-withdrawing group, which can polarize the C-O bond of the cyclopropoxy moiety.

Studies on related cyclopropyl (B3062369) systems have shown that the presence of an acceptor group can make the cyclopropane ring act as an electrophile, susceptible to attack by nucleophiles. nih.gov However, the high C-H bond dissociation energy of the cyclopropyl ring generally results in a reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.

Electrophilic Activation Pathways

Electrophilic activation of this compound can lead to various transformations. The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents. The cyclopropoxy group is an ortho-, para-director, while the ethyl group is also an ortho-, para-director and the amide group is a meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution.

Furthermore, the amide oxygen can be protonated under acidic conditions, which can influence the reactivity of the entire molecule. The cyclopropane ring itself can be activated by strong electrophiles, potentially leading to ring-opening reactions. For instance, in the presence of a strong acid, the ether oxygen of the cyclopropoxy group could be protonated, making the cyclopropyl ring more susceptible to nucleophilic attack.

Investigation of Intermediate Species and Transition States

The investigation of intermediate species and transition states is crucial for a detailed understanding of the reaction mechanisms. In the formation of the amide bond, the tetrahedral intermediate is a key species. Its stability can be influenced by the solvent and the nature of the substituents.

For reactions involving the cyclopropoxy group, the possibility of ring-opened intermediates must be considered, especially under harsh reaction conditions. For example, electrophilic attack on the cyclopropane ring could proceed through a transition state where the ring is partially opened, leading to a carbocationic intermediate. Computational chemistry can be a valuable tool to model these transient species and to calculate the energy barriers for different reaction pathways, thus providing a more quantitative understanding of the reactivity of this compound.

Applications in Chemical Research

Potential as a Synthetic Intermediate

The presence of multiple functional groups makes this compound a potentially useful building block in organic synthesis. The amide and the aromatic ring can be further functionalized to create more complex molecular architectures.

Exploration in Medicinal Chemistry

Benzamide (B126) and cyclopropane (B1198618) moieties are found in numerous biologically active compounds. The unique combination in this compound makes it a candidate for screening in various biological assays. The cyclopropoxy group, in particular, can be used to modulate the metabolic stability and pharmacokinetic properties of a molecule.

Theoretical Chemistry and Computational Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties.

The electronic structure of a molecule is key to its reactivity and stability. A primary focus of this analysis is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. tandfonline.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For a molecule like 2-Cyclopropoxy-5-ethylbenzamide, the distribution of these orbitals would be influenced by its constituent parts: the electron-donating cyclopropoxy and ethyl groups, and the electron-withdrawing benzamide (B126) moiety. Quantum chemical calculations can precisely map these orbitals and quantify the energy gap. While specific values for this compound are not published, studies on other benzamide derivatives provide representative data. tandfonline.com

| Parameter | Description | Illustrative Value (eV) for a Benzamide Derivative |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.5 to 5.5 |

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the cyclopropoxy and amide groups), multiple low-energy conformations may exist.

Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a target protein's binding site. Studies on 2-alkoxybenzamides have shown how the nature of the alkoxy group influences molecular conformation and subsequent crystal packing through intermolecular interactions like hydrogen bonding. sciforum.net

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) spectrum can be generated. Similarly, by computing the electronic transitions between different energy levels, a theoretical UV-Visible absorption spectrum can be predicted. nih.gov

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method allow for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov Comparisons between experimental and computational spectra for various benzamide and sulfonamide derivatives have shown excellent agreement, validating the computational approach. nih.gov

Molecular Dynamics Simulations and Free Energy Calculations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe how a molecule like this compound behaves in a simulated biological environment, such as in water or near a protein. nih.gov

MD simulations are essential for:

Exploring Conformational Landscapes: Observing how the molecule flexes and changes shape in solution. mdpi.com

Studying Solvation: Understanding how water molecules arrange around the solute and affect its properties.

Binding Dynamics: Simulating the process of a ligand binding to its protein target, revealing the stability of the complex and the key interactions that maintain it over time. nih.gov

Coupled with MD simulations, free energy calculations can predict the binding affinity of a ligand to a receptor. These computationally intensive methods provide a quantitative measure of how strongly a molecule binds, which is a critical parameter in drug design.

Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). scialert.net The goal is to find the binding mode with the lowest free energy, which represents the most stable and likely binding conformation. scialert.net

For this compound, docking studies would be used to predict its binding pose within the active site of a potential protein target. The benzamide scaffold is a common feature in many inhibitors of enzymes like histone deacetylases (HDACs) and receptor tyrosine kinases. pku.edu.cnresearchgate.netnih.gov Docking studies on various benzamide derivatives have successfully identified key interactions, such as hydrogen bonds between the amide group and specific amino acid residues (e.g., Cys, His, Gly) in the target's active site, which are crucial for inhibitory activity. scialert.netresearchgate.net These insights are vital for understanding the mechanism of action and for designing more potent inhibitors. pku.edu.cn

| Parameter | Description | Illustrative Finding for a Benzamide Inhibitor |

|---|---|---|

| Docking Score (kcal/mol) | An estimate of the binding free energy, predicting binding affinity. | -7.0 to -9.5 |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein. | Hydrogen bond with His146; π-π stacking with Tyr209 |

| Interacting Residues | Amino acids in the protein's active site that contact the ligand. | His146, Cys156, Gly154, Tyr209 |

Computational Approaches in Hit-to-Lead and Lead Optimization

In drug discovery, the "hit-to-lead" and "lead optimization" phases involve chemically modifying an initial active compound (a "hit") to improve its properties, such as potency, selectivity, and pharmacokinetic profile, turning it into a "lead" and eventually a drug candidate. Computational chemistry is indispensable in this process. nih.gov

Starting with a hit compound, which could be a benzamide derivative identified from screening, computational tools are used to:

Guide Synthesis: Predict which modifications to the molecular scaffold are most likely to improve binding affinity. Docking and free energy calculations can rank virtual modifications before they are synthesized, saving time and resources. nih.gov

Improve Properties: Calculate physicochemical properties like lipophilicity and solubility for virtual derivatives to optimize the drug-like characteristics of the molecule.

Structure-Activity Relationship (SAR): Build computational models (e.g., 3D-QSAR) that correlate structural changes with changes in biological activity. nih.gov These models help chemists understand the SAR of a series of compounds and design new molecules with enhanced potency. nih.govrsc.org

The optimization of aryloxybenzamide and benzene (B151609) sulfonamide derivatives are documented examples where these computational strategies have been applied to guide the development of more effective compounds. nih.govrsc.org

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This process is often one of the initial steps in drug discovery, allowing for the cost-effective prioritization of compounds for further experimental testing.

In a hypothetical scenario, this compound could be a hit compound identified from a virtual screening campaign. The design of a chemical library around this scaffold would be a logical next step to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The design of such a library would involve the systematic modification of different parts of the molecule.

Library Design Strategy:

A focused library around the this compound core could be designed by introducing diversity at several key points. The primary goal would be to explore the chemical space around the initial hit to identify analogues with improved biological activity.

| R-Group Position | Potential Modifications | Rationale for Modification |

| R1 (Cyclopropoxy group) | Replacement with other small cycloalkyl groups (e.g., cyclobutoxy, cyclopentoxy) or short alkoxy chains (e.g., methoxy, ethoxy). | To probe the size and conformational requirements of the binding pocket in this region. |

| R2 (Ethyl group) | Substitution with other alkyl groups (e.g., methyl, propyl), halogens (e.g., Cl, F), or electron-withdrawing/donating groups. | To investigate the electronic and steric effects on binding affinity. |

| R3 (Benzamide moiety) | Modification of the amide linker, replacement of the phenyl ring with other aromatic or heteroaromatic systems. | To explore alternative hydrogen bonding patterns and aromatic interactions. |

The synthesis of such a library could be achieved through parallel synthesis techniques, allowing for the rapid generation of a diverse set of related compounds. drugdesign.org These newly synthesized molecules would then be subjected to biological assays to determine their activity.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govmdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov

Given the structure of this compound, a hypothetical pharmacophore model can be proposed based on its key chemical features. This model would serve as a 3D query to search for other compounds in databases that share the same essential features and are therefore likely to have similar biological activity.

Hypothetical Pharmacophoric Features of this compound:

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Donor | Amide N-H | Forms a hydrogen bond with a suitable acceptor group on the target protein. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide | Accepts a hydrogen bond from a donor group on the target protein. |

| Aromatic Ring | Phenyl ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues of the target. |

| Hydrophobic Feature | Cyclopropoxy group | Occupies a hydrophobic pocket within the binding site. |

| Hydrophobic Feature | Ethyl group | Contributes to hydrophobic interactions and van der Waals forces. |

This pharmacophore model could then be used to perform virtual screening of large compound databases to identify novel chemical entities with the potential for the same biological activity. The identified hits would then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity before being considered for experimental validation.

In Vitro Biological Target Identification and Non Human Pharmacological Mechanisms

Methodologies for Target Identification

The identification of a drug's molecular targets is a pivotal step in understanding its mechanism of action. A variety of powerful techniques have been developed to achieve this, each with its own set of advantages.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. nih.govnih.gov These probes typically consist of a reactive group that covalently binds to the active site of a specific enzyme class and a reporter tag for detection and enrichment. nih.gov ABPP is particularly valuable because it selectively labels active enzymes, allowing for the monitoring of changes in enzyme activity that may not be reflected in protein abundance or mRNA expression levels. nih.gov This technique can be applied to identify the protein targets of small molecules and even the specific active sites of those targets. frontiersin.org Advanced ABPP strategies have expanded its application from target identification to broader drug discovery efforts, including in vivo imaging. frontiersin.org

Compound-Centric Chemical Proteomics (CCCP)

In contrast to ABPP, Compound-Centric Chemical Proteomics (CCCP) is primarily focused on target discovery for a bioactive compound. nih.gov In this approach, the small molecule of interest is chemically modified and immobilized on a matrix to serve as "bait" for capturing its interacting proteins from a biological sample. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov CCCP is a powerful tool for identifying previously unexpected binding partners, including non-enzymatic proteins, and has been successfully used to identify the cellular targets of various natural products and synthetic compounds. nih.gov However, a key limitation is the requirement for chemical modification of the compound, which may alter its binding properties. nih.gov

Specific Pupylation as IDEntity Reporter (SPIDER)

Specific Pupylation as IDEntity Reporter (SPIDER) is a more recent innovation for identifying protein-biomolecule interactions. nih.govgenscript.com This method leverages the pupylation pathway from Mycobacterium tuberculosis, combining it with the high-affinity streptavidin-biotin system. nih.govgenscript.com SPIDER has demonstrated success in identifying the interacting proteins for a range of biomolecules, including other proteins, nucleic acids, and small molecules like the drug lenalidomide. nih.govresearchgate.net The technique is noted for its robustness and has been applied to construct global protein interactomes and identify novel drug targets. nih.govgenscript.com

Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is a straightforward and widely applicable method for identifying the protein targets of small molecules. nih.govnih.gov The core principle of DARTS is that the binding of a small molecule to its target protein confers a degree of protection to the protein from protease degradation. nih.govescholarship.org In a typical DARTS experiment, cell lysates are treated with the compound of interest, followed by limited proteolysis. escholarship.orgcreative-proteomics.com The target protein, stabilized by the compound, will be less degraded compared to other proteins, allowing for its identification by techniques like SDS-PAGE and mass spectrometry. escholarship.org A significant advantage of DARTS is that it does not require any modification or immobilization of the small molecule, preserving its native binding characteristics. nih.govutah.edu

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.govyoutube.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over the surface. youtube.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This allows for the precise determination of association and dissociation rate constants (k_on and k_off), from which the equilibrium dissociation constant (K_D) can be calculated, providing a quantitative measure of binding affinity. researchgate.net SPR is a versatile tool for studying a wide range of interactions, from protein-protein to small molecule-protein binding. nih.govnih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used for quantitative proteomics. chempep.comnih.gov In SILAC, cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") amino acids, typically arginine and lysine. researchgate.net This results in the incorporation of these amino acids into the entire proteome. chempep.com The "light" and "heavy" cell populations can then be subjected to different experimental conditions (e.g., treatment with a compound), and their proteomes can be mixed and analyzed together by mass spectrometry. researchgate.net The relative abundance of proteins between the two samples can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs. researchgate.net SILAC is widely used to study changes in protein expression, post-translational modifications, and protein-protein interactions in response to a stimulus. nih.gov

While the above methodologies represent the cutting edge in target identification and pharmacological analysis, their application to 2-Cyclopropoxy-5-ethylbenzamide has not been reported. Future research employing these techniques will be essential to uncover the biological activity of this compound and its potential for further development.

Investigation of Specific Enzyme Inhibition (e.g., Kinases, Deacetylases)

No studies were identified that investigated the inhibitory activity of This compound against specific enzymes such as kinases, deacetylases, or other enzyme classes. Consequently, there is no data available on its potency (e.g., IC₅₀ values) or mechanism of enzyme inhibition.

Receptor Antagonism/Agonism Studies (e.g., P2X7 receptor)

There is no available information in the public domain detailing studies on the potential antagonist or agonist activity of This compound at any receptor, including the P2X7 receptor. Research on its binding affinity, functional activity, or competitive effects at specific receptors has not been reported.

Modulatory Effects on Cellular Pathways in Non-Human Systems

No published research could be found that describes the effects of This compound on intracellular signaling cascades or metabolic pathways in non-human cellular systems.

No data is available from studies such as microarray or RNA-sequencing analyses that would indicate any effect of This compound on gene expression or transcriptional regulation in any non-human model system.

Mechanistic Studies of Biological Activity in Non-Human Cellular Models

There are no published mechanistic studies that elucidate the mode of action of This compound in any non-human cellular models. The specific molecular interactions and downstream cellular consequences of exposure to this compound remain uncharacterized.

Patent Landscape and Research Applications Non Clinical Focus

Analysis of Existing Patents Related to Benzamide (B126) and Cyclopropoxy Derivatives

The patent landscape for benzamide and cyclopropoxy derivatives reveals a significant focus on their utility in both pharmaceuticals and agrochemicals. While no patents explicitly claim the exact structure of 2-Cyclopropoxy-5-ethylbenzamide for agrochemical use, an analysis of related patents provides valuable insights into the intellectual property trends and opportunities within this chemical space.

Synthetic Method Claims

Patents for related benzamide derivatives often claim specific synthetic routes. A common approach involves the reaction of a substituted benzoic acid with an appropriate amine. For instance, a general method for preparing benzamide derivatives can involve the conversion of a benzoic acid derivative to its corresponding benzoyl chloride, which is then reacted with an amine. This two-step process is a frequently cited method in the synthesis of various benzamide compounds.

Another patented approach for synthesizing related structures involves the use of N-alkoxymethyl benzamide derivatives as intermediates. These can be synthesized in a single step through the reaction of a substituted benzamide with an α-haloacetal. This method is highlighted as being efficient for producing stable intermediates for further chemical synthesis.

Compound Structure Claims

Patents in this area often feature broad Markush claims, which encompass a wide range of structurally related compounds. For example, patents for N-[2-(pyridyl)ethyl]benzamide derivatives as fungicides claim a general formula with variable substituents on both the pyridine (B92270) and benzene (B151609) rings. These claims are designed to protect a multitude of compounds with potential fungicidal activity. Similarly, patents for benzamide compounds as herbicides also utilize broad structural claims to cover a diverse set of molecules. The absence of a specific claim for this compound in the agrochemical context suggests it may represent a novel and unpatented chemical entity in this field.

Claimed Research Applications (e.g., agrochemicals, research reagents)

The primary research applications claimed in patents for benzamide and cyclopropoxy derivatives are in the agrochemical sector. Numerous patents describe the use of benzamide compounds as herbicides and fungicides. For instance, N-[2-(4-pyridinyl)ethyl]benzamide derivatives have been patented for their fungicidal properties. Furthermore, a broad class of benzamide compounds has been claimed for use as herbicides, demonstrating their wide-ranging potential in crop protection. researchgate.netrsc.org

Beyond direct pesticidal use, some patents claim the use of these derivatives in synergistic pesticidal compositions. This indicates that even if a compound does not exhibit potent activity on its own, it may have value as part of a mixture to enhance the efficacy of other active ingredients.

Strategies for Novel Compound Design and Patentability in Chemical Research

The development of novel, patentable compounds in the benzamide class requires a strategic approach to chemical design. Given the extensive patenting of broad benzamide structures, researchers can employ several strategies to carve out new intellectual property space.

One strategy is the introduction of novel substituent combinations. The specific combination of a cyclopropoxy group at the 2-position and an ethyl group at the 5-position of the benzamide scaffold, as seen in this compound, may not be explicitly covered in existing patents for agrochemicals. This unique substitution pattern could be a key element in establishing novelty.

Another approach is to focus on compounds with improved properties over existing patented molecules. This could include enhanced efficacy at lower application rates, a broader spectrum of activity against various pests, or a more favorable environmental or toxicological profile. Demonstrating such advantages can be crucial for securing a patent for a new compound, even if it is structurally related to known substances.

Furthermore, exploring new mechanisms of action can lead to the discovery of patentable compounds. If this compound is found to act on a different biological target than existing benzamide pesticides, this would represent a significant inventive step.

Agrochemical Research Applications

The structural features of this compound suggest its potential as a valuable agrochemical. The benzamide core is a well-established pharmacophore in many commercial pesticides, and the specific substituents on this scaffold can fine-tune its biological activity.

Potential as Fungicides or Insecticides

Research into structurally similar compounds provides a strong basis for the potential of this compound as a fungicide or insecticide. For example, studies on N-[2-(pyridyl)ethyl]benzamide derivatives have demonstrated their effectiveness as fungicides. acs.org The presence of an alkoxy group at the 2-position of the benzamide ring is a feature found in some compounds with reported biological activity.

Moreover, research on other substituted benzamides has revealed their insecticidal properties. For instance, a study on the synthesis and biological activity of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed that some of these compounds exhibited both fungicidal and insecticidal activities. This dual activity is a highly desirable trait in agrochemical development.

The cyclopropoxy group in this compound is another feature of interest. Cyclopropyl (B3062369) groups are often incorporated into bioactive molecules to enhance their metabolic stability and binding affinity to target proteins. This could potentially lead to a more potent and persistent pesticidal effect.

Research on Modes of Action in Agricultural Pests

Research into the specific mode of action of this compound in agricultural pests is not extensively detailed in publicly available scientific literature. However, by examining related compounds and broader insecticidal research, we can infer potential mechanisms.

One area of significant research in insecticides is the antagonism of the GABA-gated chloride channel. For instance, the insecticide isocycloseram, while structurally distinct, is known to act as a non-competitive GABA-gated chloride channel antagonist. This mode of action is different from that of other known antagonists like fiproles and cyclodienes. Isocycloseram has demonstrated broad-spectrum activity against a variety of pests, including those from the orders Lepidoptera, Hemiptera, Coleoptera, Thysanoptera, and Diptera. ugent.be This highlights the importance of the GABA receptor as a target for insecticides.

Another relevant area of insecticide and herbicide development is the inhibition of key enzymes. For example, the herbicide cyclopyrimorate (B1669518) functions by inhibiting homogentisate (B1232598) solanesyltransferase (HST), an enzyme in the plastoquinone (B1678516) biosynthesis pathway. ugent.be Similarly, the herbicide tetflupyrolimet targets dihydroorotate (B8406146) dehydrogenase, a crucial enzyme for pyrimidine (B1678525) biosynthesis. ugent.be These examples underscore the strategy of targeting essential metabolic pathways in pests.

While direct research on the mode of action of this compound is limited, the compound's structure suggests potential interaction with biological receptors or enzymes in insects. Further research would be necessary to elucidate its specific molecular targets and mechanisms of toxicity in agricultural pests.

Role in Early-Stage Drug Discovery Research (Pre-Clinical Candidate Generation)

The role of this compound in early-stage drug discovery, specifically in the context of pre-clinical candidate generation, is not well-documented in publicly accessible research. The journey of a compound from initial discovery to a pre-clinical candidate is a complex process involving extensive screening and optimization.

In the broader landscape of drug discovery, compounds are often identified through high-throughput screening of chemical libraries against specific biological targets. The discovery of a herbicide-resistant form of dihydroxy-acid dehydratase (DHAD) through a resistant-gene directed approach is an example of innovative methods used to identify new target sites. ugent.be

Furthermore, understanding the cellular effects of a compound is crucial. For instance, research on the herbicide glufosinate (B12851) has shown that it induces a massive production of reactive oxygen species, leading to lipid peroxidation and rapid cell death. ugent.be This level of mechanistic understanding is vital for the development of any potential therapeutic agent.

While no specific pre-clinical data for this compound is available, its benzamide structure is a common scaffold in medicinal chemistry. Benzamide derivatives have been investigated for a wide range of therapeutic applications. The development of any compound for pre-clinical consideration would involve rigorous evaluation of its efficacy, selectivity, and pharmacokinetic properties in various in vitro and in vivo models. The absence of such published data for this compound suggests it may not have progressed significantly through the drug discovery pipeline or that such research is proprietary and not publicly disclosed.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

No published synthetic routes for 2-Cyclopropoxy-5-ethylbenzamide were found. Discussion of novel pathways would require an established synthesis to improve upon, such as enhancing yield, reducing steps, or using more environmentally benign reagents.

Advanced Computational Approaches for Structure-Based Design

Structure-based design relies on knowing a biological target (e.g., an enzyme or receptor) with which the compound interacts. As no biological activity has been reported for this compound, there are no known targets to form the basis of computational modeling, docking studies, or molecular dynamics simulations.

High-Throughput Screening and Phenotypic Screening for New Biological Activities

While one could theoretically subject this compound to high-throughput or phenotypic screening to discover new biological activities, no such studies have been published. Reporting on this would require access to primary screening data, which is not available.

Development of Targeted Chemical Probes for Mechanistic Elucidation

The development of chemical probes is a sophisticated step that follows the identification of a compound's specific biological activity and target. It involves modifying the compound to allow for the study of its mechanism of action. Since the fundamental activity of this compound is unknown, the development of such probes is not a current research direction.

Application in Specialized Chemical Biology Tool Development

Similar to the development of chemical probes, the use of a compound as a specialized tool in chemical biology requires a well-characterized mode of action. Without this, this compound remains an uncharacterized molecule with no defined applications in this field.

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopropoxy-5-ethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclopropoxylation of a benzamide precursor. Key steps include:

- Cyclopropane introduction : Use cyclopropanol derivatives (e.g., Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate) to functionalize the benzamide scaffold .

- Ethyl group incorporation : Alkylation at the 5-position via Friedel-Crafts or palladium-catalyzed coupling.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) are standard. Monitor purity via TLC and HPLC (>95% purity threshold) .

- Optimization : Vary temperature (60–120°C), solvent polarity (DMF, THF), and catalyst loadings (e.g., Pd(OAc)₂ for coupling efficiency) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Confirm cyclopropoxy (δ 0.5–1.5 ppm for cyclopropane protons) and ethyl groups (triplet at δ 1.2–1.4 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm mass error .

- HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for synthesis steps .

- Storage : Keep in airtight containers under nitrogen, at 2–8°C, away from light and moisture (similar to 2-Ethoxybenzamide protocols) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropoxy and ethyl groups to predict stability under acidic/basic conditions .

- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes in agrochemical pathways) using AutoDock Vina .

- Reactivity trends : Compare with analogs (e.g., 2-Ethoxybenzamide) to identify substituent effects on electronic properties .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound?

- Methodological Answer :

- Iterative refinement : Re-examine computational parameters (e.g., solvent models in DFT) and validate with controlled experiments (e.g., kinetic studies) .

- Error analysis : Quantify discrepancies using statistical tools (e.g., χ² tests for spectroscopic data vs. simulated spectra) .

- Cross-validation : Compare results with structurally related compounds (e.g., cyclophosphamide derivatives) to identify systemic biases .

Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., halogen substitutions at the 5-position) to probe electronic/steric effects .

- Bioactivity assays : Test in vitro against target enzymes (e.g., cytochrome P450 isoforms) with IC₅₀ determination via fluorometric assays .

- Data integration : Use multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ values) with activity trends .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) to guide storage and reaction conditions .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated stability testing (40°C/75% RH) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.